molecular formula C24H28ClN3O2S B2989173 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide CAS No. 1030106-39-8

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide

Cat. No.: B2989173
CAS No.: 1030106-39-8
M. Wt: 458.02
InChI Key: HZTAANQWXHVHIQ-UHFFFAOYSA-N
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Description

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C24H28ClN3O2S and its molecular weight is 458.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Novel Derivatives

Several studies have focused on synthesizing novel derivatives incorporating the pyrimidine ring or similar structural motifs, aiming to explore their potential biological activities. For instance, Farag et al. (2009) reported the utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, Nagaraju et al. (2013) synthesized novel triazolo[3,4-b][1,3,4]thiadiazol derivatives from a related precursor, indicating the potential for diverse chemical modifications (Nagaraju et al., 2013).

Biological Activities

The synthesized derivatives have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, Ashalatha et al. (2007) synthesized new 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities, with some compounds exhibiting promising results (Ashalatha, Narayana, Raj, & Kumari, 2007).

Antifungal and Antibacterial Potentials

Research on novel benzothiazole pyrimidine derivatives by Maddila et al. (2016) highlighted their significant in vitro antibacterial and antifungal activities, comparing favorably with standard drugs in some cases (Maddila et al., 2016).

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O2S/c1-13-5-7-15(12-17(13)25)26-20(29)10-9-19-27-22(30)21-16-8-6-14(24(2,3)4)11-18(16)31-23(21)28-19/h5,7,12,14H,6,8-11H2,1-4H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTAANQWXHVHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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